molecular formula C21H26ClN3O2 B14198052 N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide CAS No. 923024-42-4

N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide

Cat. No.: B14198052
CAS No.: 923024-42-4
M. Wt: 387.9 g/mol
InChI Key: XCRLSLAYHVHAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Substitution Reactions: The piperazine ring is then substituted with a 2-methoxyphenyl group using a nucleophilic substitution reaction.

    Amidation: The final step involves the reaction of the substituted piperazine with 4-chlorobutyryl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and purification techniques like recrystallization or chromatography is common to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other central nervous system disorders.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]butanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-Chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]butanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide may confer unique pharmacological properties, such as increased lipophilicity or altered receptor binding affinity, compared to its analogs.

Properties

CAS No.

923024-42-4

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide

InChI

InChI=1S/C21H26ClN3O2/c1-27-20-6-3-2-5-19(20)25-15-13-24(14-16-25)12-4-7-21(26)23-18-10-8-17(22)9-11-18/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,23,26)

InChI Key

XCRLSLAYHVHAOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.